Chiral Indane Building Block: Enantiomer-Dependent Biological Activity in Estrogen Receptor Beta Agonism
The 5-hydroxy-2,3-dihydro-1H-indene core serves as a critical chiral scaffold for selective estrogen receptor β (ERβ) agonists. In a direct head-to-head comparison of enantiomers derived from this scaffold, the (R)-enantiomer of 1-(3-fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile exhibited an ERβ EC50 of 2.7 nM with 110-fold selectivity over ERα, whereas the (S)-enantiomer showed an ERβ EC50 of 170 nM (63-fold weaker potency) and only 8-fold selectivity [1]. This stereochemical dependence of biological activity underscores that procurement of the correct starting material (5-hydroxyindane-4-carboxylic acid) with defined regiochemistry is essential for asymmetric synthesis of ERβ-selective ligands. The 5-hydroxy substitution pattern provides a critical hydrogen-bond donor that participates in receptor recognition, and the C4 carboxylic acid enables modular derivatization at the indane C1 position where stereochemistry is established [1].
| Evidence Dimension | Potency (EC50) for estrogen receptor β agonism |
|---|---|
| Target Compound Data | EC50 = 2.7 nM for (R)-enantiomer of 1-(3-fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile |
| Comparator Or Baseline | EC50 = 170 nM for (S)-enantiomer of same compound |
| Quantified Difference | 63-fold difference in potency between enantiomers; (R)-enantiomer shows 110-fold ERβ/ERα selectivity vs 8-fold for (S)-enantiomer |
| Conditions | In vitro estrogen receptor β and α binding/activation assays using HEK293 cells transfected with human ERβ or ERα expression plasmids; luciferase reporter gene assay |
Why This Matters
The 63-fold enantiomeric potency differential demonstrates that chiral purity and correct stereochemistry of the indane scaffold are non-negotiable procurement criteria for ERβ-targeted drug discovery programs.
- [1] Asymmetric Synthesis of an Optically Active 1-Benzylindane Derivative as a Selective Agonist for Estrogen Receptor Beta. Patent/Research Disclosure, 2024. View Source
